molecular formula C10H9ClN2 B1586481 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole CAS No. 667400-41-1

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole

Cat. No. B1586481
CAS RN: 667400-41-1
M. Wt: 192.64 g/mol
InChI Key: GIPOXCHFUQCEPZ-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)-3-methyl-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the corresponding phenol with other reagents . For example, 4-Chlorophenol can be a precursor to other compounds upon reaction with phthalic anhydride .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques provide detailed information about the molecule’s shape and properties within its crystalline environment .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various functional groups. For instance, 4-Chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, 4-Chlorophenol is a colorless or white solid that melts easily and exhibits significant solubility in water .

Scientific Research Applications

Anticancer and Antimicrobial Potential

  • 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole derivatives have been studied for their potential as anticancer and antimicrobial agents. These derivatives have shown promising results in inhibiting various cancer cell lines and pathogenic strains of bacteria and fungi. For instance, some compounds containing this structure were evaluated for their anticancer activity at the National Cancer Institute (NCI, USA) against a 60 cancer cell line panel and showed significant potency (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021; H. B'Bhatt, S. Sharma, 2017).

Photophysical and Electrochemical Properties

  • Derivatives of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole have been synthesized and characterized for their photophysical and electrochemical properties. Studies have indicated these derivatives exhibit intense green fluorescence in both solid and solution states, making them suitable for applications in photovoltaics and as fluorescent materials (S. Easwaramoorthi, B. Umamahesh, P. Cheranmadevi, R. Rathore, K. Sathiyanarayanan, 2013).

Molecular Docking Analysis

Synthesis and Structural Characterization

Corrosion Inhibition

  • Pyrazole derivatives, including 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole, have been explored as corrosion inhibitors. Their efficiency in inhibiting corrosion in specific environments, like in HCl solutions for mild steel, has been studied, demonstrating their potential in industrial applications (M. Yadav, Laldeep Gope, Nilam Kumari, Premanand Yadav, 2016).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 4-Chlorobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activities, as well as the development of new synthesis methods and the investigation of their potential applications .

properties

IUPAC Name

4-(4-chlorophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPOXCHFUQCEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384457
Record name 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole

CAS RN

667400-41-1
Record name 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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